molecular formula C11H13BrClNO B1522742 5-Bromo-N-butyl-2-chlorobenzamide CAS No. 1184623-42-4

5-Bromo-N-butyl-2-chlorobenzamide

Cat. No. B1522742
CAS RN: 1184623-42-4
M. Wt: 290.58 g/mol
InChI Key: ZZAQYLFNWXPSAG-UHFFFAOYSA-N
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Description

5-Bromo-N-butyl-2-chlorobenzamide is a chemical compound with the molecular formula C11H13BrClNO . It is a member of the N-acylanilides group, which is a class of organic compounds that contain an N-acyl group connected to an aniline ring system.


Synthesis Analysis

This compound is synthesized by treating 5-bromo-2-chlorobenzoic acid with butylamine in the presence of a condensing agent. The final product is purified by recrystallization.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H13BrClNO . The compound has a mono-isotopic mass of 288.986908 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 348.7±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 66.4±0.3 cm³ . The compound is a white crystalline solid that is sparingly soluble in water.

Scientific Research Applications

Synthesis and Molecular Interaction

The efficient synthesis of brominated and dibrominated bipyridines and bipyrimidines, including compounds related to 5-Bromo-N-butyl-2-chlorobenzamide, demonstrates their utility in preparing metal-complexing molecular rods. These compounds were synthesized through Stille coupling and regioselective zincation processes, showcasing the relevance of such brominated compounds in molecular construction and the potential for creating complex structures useful in materials science and coordination chemistry (Schwab, Fleischer, & Michl, 2002).

Environmental Degradation of Herbicides

Research on the microbial degradation of benzonitrile herbicides, which are structurally related to this compound, has provided insights into the environmental fate of such compounds. This study focuses on the pathways and metabolites involved in the breakdown of these herbicides, highlighting the environmental persistence and transformation of brominated organic compounds in soil and water environments (Holtze, S. R. Sørensen, J. Sørensen, & Aamand, 2008).

Alternatives to Methyl Bromide for Pest Control

The search for alternatives to methyl bromide, a broad-spectrum fumigant, has led to the evaluation of various compounds, including those structurally related to this compound, for their potential in controlling pests in agricultural and stored-product contexts. This work underscores the importance of developing new, less environmentally harmful compounds for pest management (Fields & White, 2002).

Bromine Chemistry and Environmental Impact

Studies on the chemistry of bromine in the atmosphere and its interactions with organic and inorganic compounds offer a perspective on the environmental implications of brominated compounds like this compound. These investigations help in understanding the role of bromine in atmospheric chemistry, including ozone depletion and the formation of brominated disinfection byproducts in water treatment processes, which have significant environmental and health impacts (Heeb, Criquet, Zimmermann-Steffens, & von Gunten, 2014).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

5-bromo-N-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAQYLFNWXPSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675173
Record name 5-Bromo-N-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184623-42-4
Record name 5-Bromo-N-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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